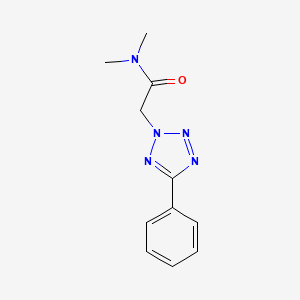![molecular formula C14H11NO5S2 B15155257 ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate CAS No. 1325303-79-4](/img/structure/B15155257.png)
ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Propriétés
Numéro CAS |
1325303-79-4 |
|---|---|
Formule moléculaire |
C14H11NO5S2 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
ethyl 4-(1,1,3-trioxothieno[2,3-d][1,2]thiazol-2-yl)benzoate |
InChI |
InChI=1S/C14H11NO5S2/c1-2-20-14(17)9-3-5-10(6-4-9)15-13(16)12-11(7-8-21-12)22(15,18)19/h3-8H,2H2,1H3 |
Clé InChI |
JORJIACYNQBFIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155182.png)
![4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole](/img/structure/B15155183.png)
![1-{2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155192.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B15155200.png)
![3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155213.png)
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B15155219.png)
![Ethyl 5-{[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155227.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B15155248.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B15155254.png)
![(4R,7S)-3-hydroxy-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15155262.png)
![[4-(3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B15155266.png)
![Propyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155268.png)
